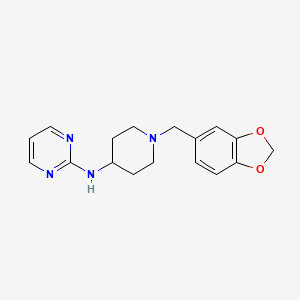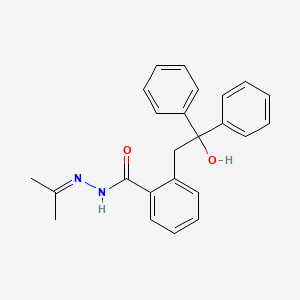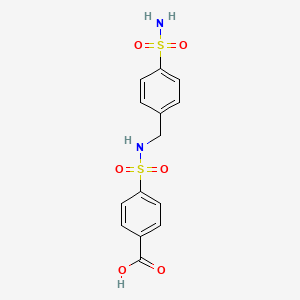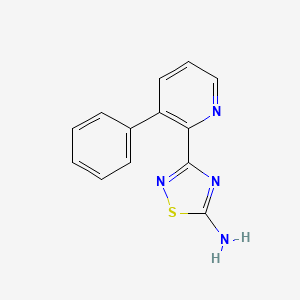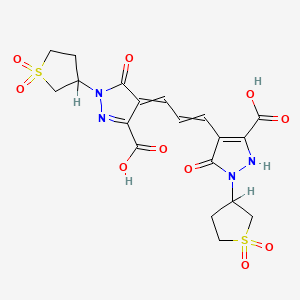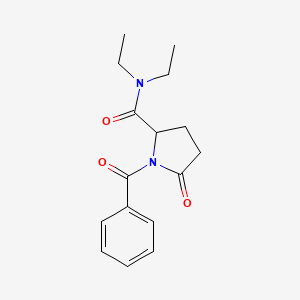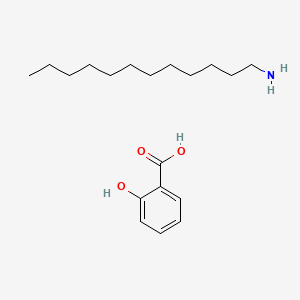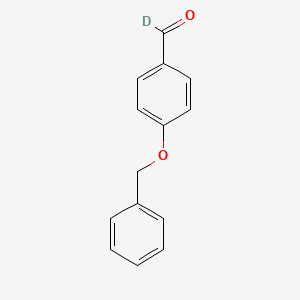
4-BENZYLOXYBENZALDEHYDE-alpha-D1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZYLOXYBENZALDEHYDE-alpha-D1 is a chemical compound with the molecular formula C14H11DO2 and a molecular weight of 213.25 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a benzyloxy group at the para position. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYLOXYBENZALDEHYDE-alpha-D1 typically involves the reaction of benzaldehyde with benzyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid or sulfuric acid, and heating the mixture to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of more robust catalysts to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
4-BENZYLOXYBENZALDEHYDE-alpha-D1 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding benzoic acid derivative.
Reduction: It can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-BENZYLOXYBENZALDEHYDE-alpha-D1 has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-BENZYLOXYBENZALDEHYDE-alpha-D1 involves its interaction with various molecular targets. It can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxybenzyl chloride
- 4-(Difluoromethoxy)benzaldehyde
- 4-(Methylthio)benzaldehyde
Uniqueness
4-BENZYLOXYBENZALDEHYDE-alpha-D1 is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
deuterio-(4-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2/i10D |
InChI Key |
ZVTWZSXLLMNMQC-MMIHMFRQSA-N |
Isomeric SMILES |
[2H]C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



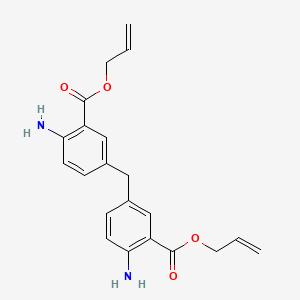
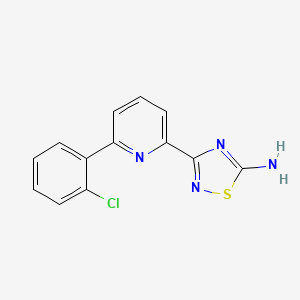
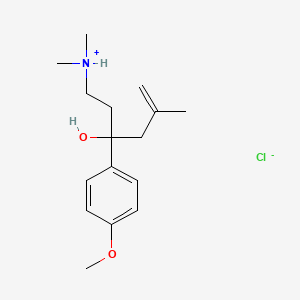
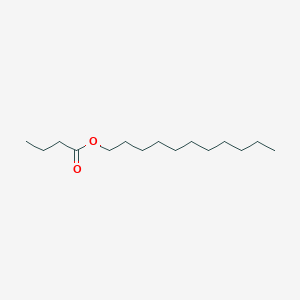
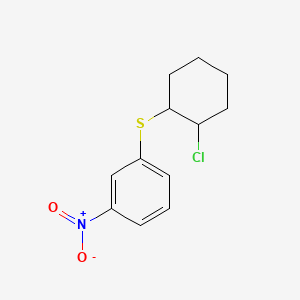
![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)
